molecular formula C11H19F2NO4 B15340558 Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate

Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate

Cat. No.: B15340558
M. Wt: 267.27 g/mol
InChI Key: IHUNEKWPBUXYGE-UHFFFAOYSA-N
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Description

Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate is a useful research compound. Its molecular formula is C11H19F2NO4 and its molecular weight is 267.27 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-[Boc(methyl)amino]-2,2-difluoropropanoate is a fluorinated compound with potential applications in medicinal chemistry, particularly as a building block for synthesizing novel fluorinated amino acids. This article reviews its biological activity, synthesis methods, and potential applications based on existing literature.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Ethyl ester group
  • Boc (tert-butyloxycarbonyl) protected amino group
  • Two fluorine atoms attached to a propanoate backbone

Its molecular formula is C10_{10}H14_{14}F2_2N2_2O2_2, with a molecular weight of approximately 179.16 g/mol. The presence of fluorine enhances the compound's stability and lipophilicity, making it advantageous in drug design.

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound. These methods typically involve the introduction of fluorine atoms into the propanoate backbone and the subsequent protection of the amino group using Boc chemistry. The following table summarizes some key synthetic pathways:

Synthesis Method Steps Involved Yield
Method AFluorination of propanoate followed by Boc protectionHigh
Method BSequential addition of Boc and fluorinated groupsModerate
Method COne-pot synthesis using fluorinated reagentsVariable

Case Studies and Research Findings

  • Fluorinated Compounds in Drug Development :
    • Research has indicated that fluorinated compounds can significantly improve pharmacokinetic properties and bioavailability in drug formulations. For example, studies on related compounds have demonstrated enhanced binding affinities to target proteins due to increased lipophilicity and metabolic stability .
  • In Vivo Studies :
    • While specific in vivo studies on this compound are scarce, related compounds have been evaluated for their efficacy in inhibiting oncogenic pathways. For instance, modifications to similar scaffolds have resulted in potent inhibitors for B-cell lymphoma .

Properties

Molecular Formula

C11H19F2NO4

Molecular Weight

267.27 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate

InChI

InChI=1S/C11H19F2NO4/c1-6-17-8(15)11(12,13)7-14(5)9(16)18-10(2,3)4/h6-7H2,1-5H3

InChI Key

IHUNEKWPBUXYGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN(C)C(=O)OC(C)(C)C)(F)F

Origin of Product

United States

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